

# Early-Phase Clinical Trials of Ravidasvir Hydrochloride: A Technical Overview

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## Compound of Interest

Compound Name: *Ravidasvir hydrochloride*

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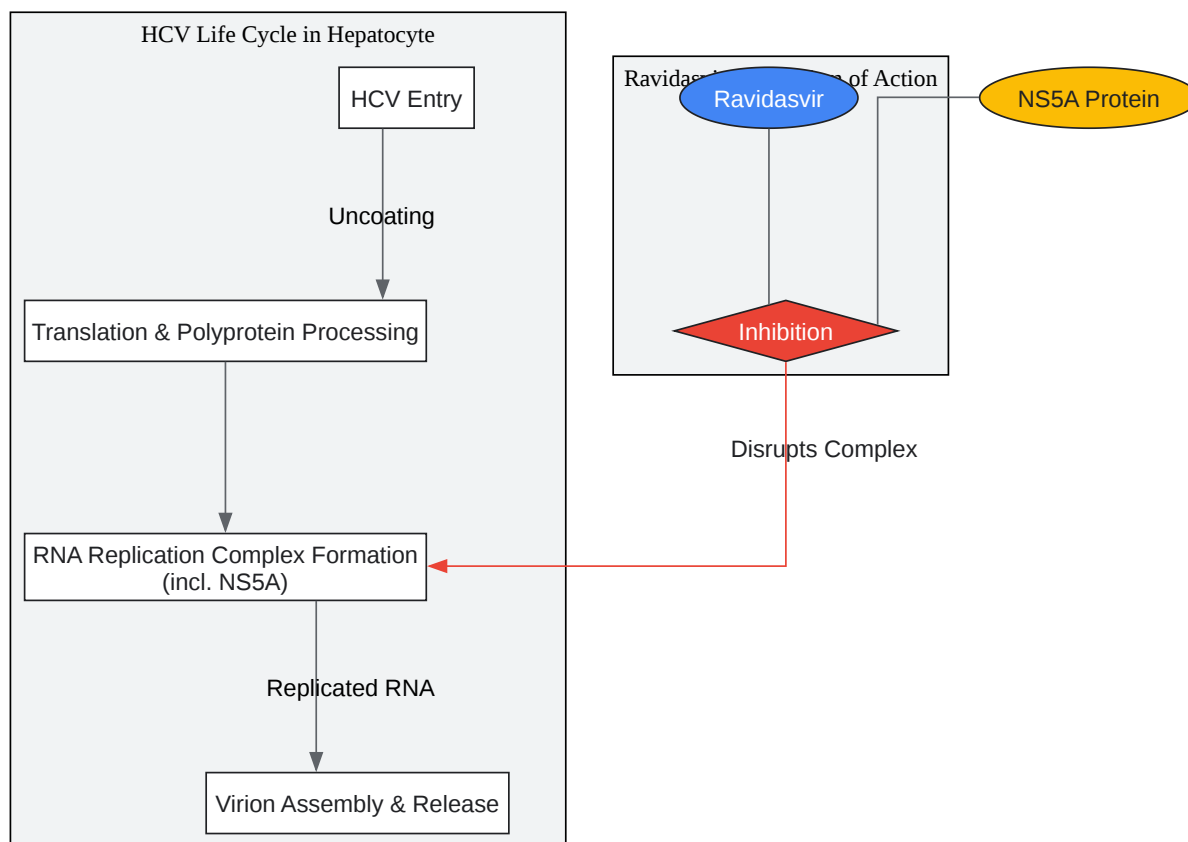
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ravidasvir hydrochloride** (formerly PPI-668) is a potent, pangenotypic second-generation direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2] Developed to address the global burden of chronic HCV infection, particularly in low- and middle-income countries, ravidasvir has been evaluated in several early-phase clinical trials.[3][4] This technical guide synthesizes the available data from these foundational studies, focusing on quantitative outcomes, experimental designs, and the underlying mechanism of action.

## Mechanism of Action

Ravidasvir inhibits the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][5] By binding to NS5A, ravidasvir disrupts its function, thereby halting the viral life cycle.[1] This targeted inhibition leads to a rapid reduction in HCV RNA levels in infected individuals.[6]



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**Caption:** Mechanism of action of Ravidasvir in inhibiting HCV replication.

## Key Early-Phase Clinical Trials

Ravidasvir has been evaluated in several key clinical trials, often in combination with other direct-acting antivirals like sofosbuvir. These studies have established its safety and efficacy

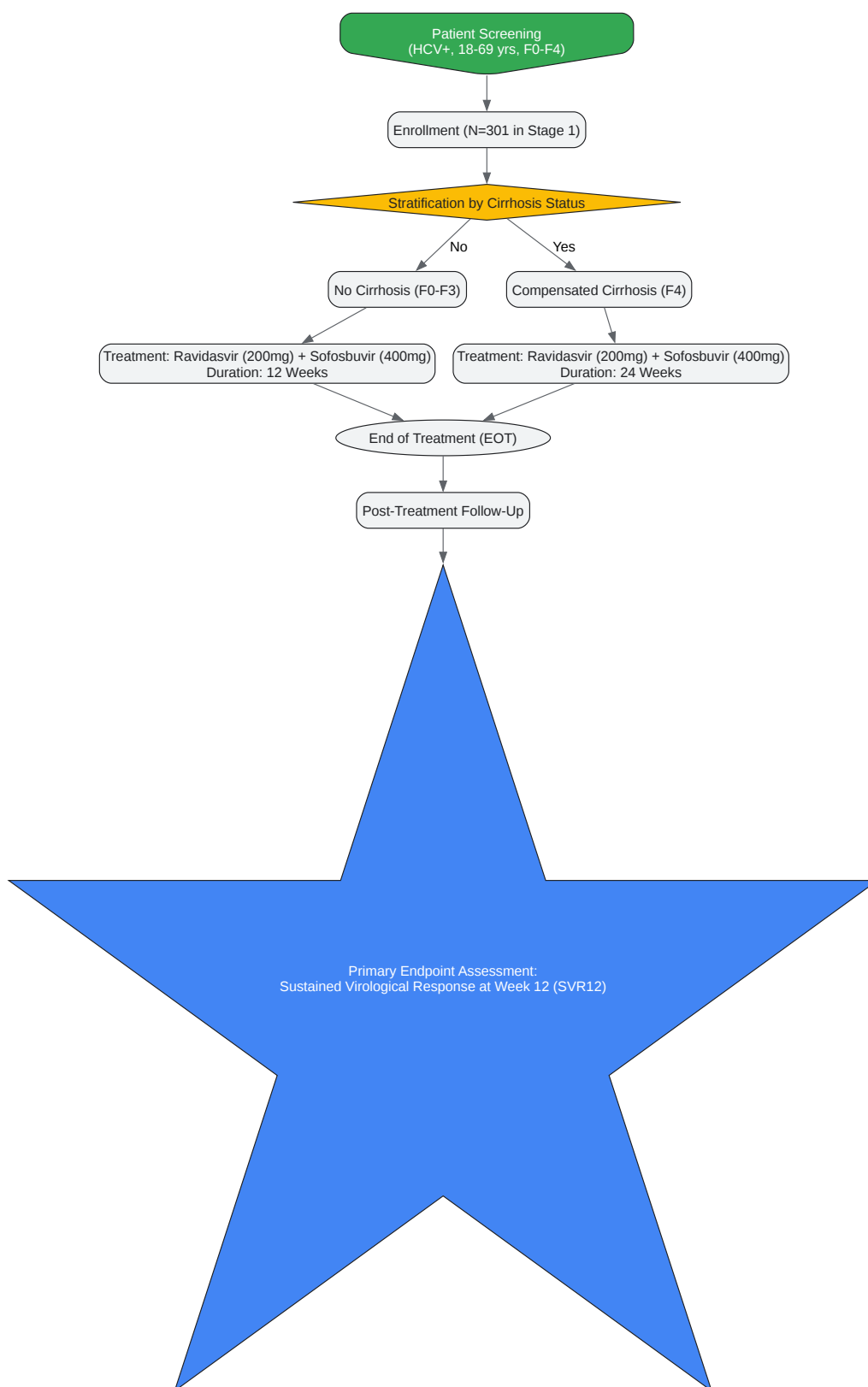
across various HCV genotypes and patient populations.

## The STORM-C-1 Trial

The STORM-C-1 trial was a pivotal two-stage, open-label, single-arm, phase II/III study conducted in Malaysia and Thailand. It was designed to assess the efficacy and safety of ravidasvir in combination with sofosbuvir in a diverse population of adults with chronic HCV infection.<sup>[7][8][9]</sup>

Experimental Protocol: STORM-C-1

- Study Design: A two-stage, open-label, multicenter, single-arm, phase II/III trial.<sup>[7][8]</sup>
- Patient Population: Adults aged 18-69 years with chronic HCV infection, with or without compensated cirrhosis (Metavir F0-F4, Child-Pugh A). The trial included patients regardless of HCV genotype, HIV co-infection status, or previous interferon-based treatment.<sup>[7][8]</sup>
- Treatment Regimen:
  - Patients without cirrhosis received ravidasvir (200 mg, once daily) and sofosbuvir (400 mg, once daily) for 12 weeks.<sup>[7][8]</sup>
  - Patients with compensated cirrhosis received the same regimen for 24 weeks.<sup>[7][8]</sup>
- Primary Endpoint: Sustained Virological Response at 12 weeks post-treatment (SVR12), defined as HCV RNA below the lower limit of quantification.<sup>[7][8]</sup>
- Pharmacokinetics Sub-study: A nested sub-study evaluated the population pharmacokinetics of ravidasvir, including the impact of covariates and drug-drug interactions with antiretroviral therapy in HIV/HCV co-infected patients.<sup>[10][11]</sup>



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**Caption:** Experimental workflow for the STORM-C-1 clinical trial.

### Quantitative Data Summary: STORM-C-1 (Stage 1)

Parameter	Overall Cohort (N=301)	Patients with Cirrhosis (N=81)	Patients with Genotype 3 (N=158)	HIV Co- infected Patients (N=90)
SVR12 Rate	97% (291/300)[7]	96% (78/81)[7]	97% (153/158)[7]	No difference in SVR12 rates[7]
Common Adverse Events	Pyrexia (12%), Cough (9%), Upper respiratory tract infection (8%), Headache (7%)[7][8]	-	-	-
Serious Adverse Events	No deaths or treatment discontinuations due to drug- related serious adverse events. [7][8]	-	-	-

## Other Key Early-Phase Trials

Several other trials have provided crucial data on the efficacy and safety of ravidasvir in different combinations and patient populations.

### Quantitative Data Summary: PYRAMID 1, EVEREST, and ASC16-II/III-CTP-1-01 Trials

Trial Name	Patient Population	Treatment Regimen	Key Efficacy Outcome (SVR12)	Reference(s)
PYRAMID 1	298 Egyptian patients with HCV Genotype 4 (treatment-naïve and experienced, with and without cirrhosis)	Ravidasvir (200mg) + Sofosbuvir (400mg) +/- Ribavirin for 12 or 16 weeks	95.3% overall; 98.9% in non-cirrhotic treatment-naïve patients.[12]	[12][13]
EVEREST	38 treatment-naïve, non-cirrhotic HCV Genotype 1 patients in China	Ravidasvir (200mg) + Danoprevir (100mg/ritonavir 100mg) + Ribavirin for 12 weeks	100%[12]	[12]
ASC16-II/III-CTP-1-01	424 treatment-naïve, non-cirrhotic HCV Genotype 1 patients in China	Ravidasvir (200mg) + Danoprevir/Ritonavir + Ribavirin (n=318) vs. Placebo (n=106) for 12 weeks	99% (per-protocol analysis)[13][14]	[13][14]

## Pharmacokinetics and Drug Interactions

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of ravidasvir.

- **Absorption and Dosing:** Ravidasvir is readily absorbed, with a time to maximum concentration (Tmax) of 1.5 to 2 hours and an estimated half-life of approximately 7 hours. Pharmacokinetic data support a once-daily dosing regimen.[15]

- Dose Proportionality: Exposure to ravidasvir increases in a dose-proportional manner following single doses of 100 mg, 200 mg, and 300 mg, with no evidence of accumulation after multiple doses.[15]
- Drug-Drug Interactions:
  - Coadministration with ritonavir-boosted danoprevir resulted in a significant increase in ravidasvir plasma concentrations.[15]
  - Ravidasvir is a P-glycoprotein (P-gp) substrate; therefore, co-administration with strong P-gp inducers is contraindicated.[16]
  - Population pharmacokinetic modeling from the STORM-C-1 trial indicated that while concomitant antiretroviral therapy (notably efavirenz-based regimens) increased ravidasvir clearance, the effect on drug exposure was not considered clinically relevant based on the high efficacy observed.[10][11] No clinically significant interactions were observed with commonly used antiretrovirals like tenofovir, emtricitabine, or nevirapine.[3][17]

## Safety and Tolerability

Across early-phase trials, ravidasvir, primarily in combination with sofosbuvir, has been shown to be safe and well-tolerated.[18][19]

- The most frequently reported adverse events are generally mild to moderate and include headache, fatigue, pyrexia, and cough.[1][7]
- In a placebo-controlled trial, serious adverse events were infrequent and occurred at a lower rate in the ravidasvir-containing arm (2%) compared to the placebo arm (5%).[12][13]
- No significant safety signals or treatment-related deaths have been consistently reported in the major trials.[7][8]

## Conclusion

The early-phase clinical development of **ravidasvir hydrochloride** has established it as a highly effective and well-tolerated NS5A inhibitor for the treatment of chronic hepatitis C. Foundational trials like STORM-C-1 have demonstrated high SVR12 rates across diverse

patient populations, including those with cirrhosis, various genotypes, and HIV co-infection. The favorable pharmacokinetic and safety profiles support its use in combination with other direct-acting antivirals, positioning ravidasvir as a critical tool in the global effort to eliminate HCV.

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